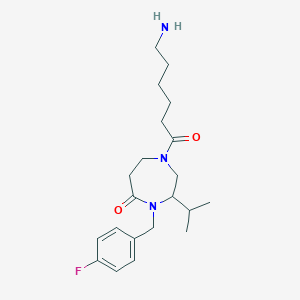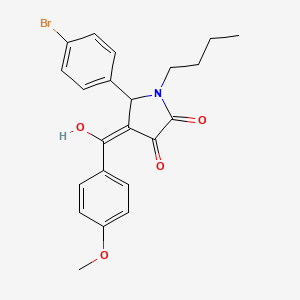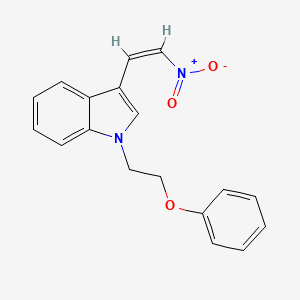
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug. However, due to its unique chemical properties, it has gained attention in the scientific community for its potential application in various research areas.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves its interaction with the serotonin receptors in the brain. It has been found to exhibit high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, it has been found to exhibit activity as a dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which may contribute to its potential application in the treatment of various neurodegenerative disorders.
実験室実験の利点と制限
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits high affinity for the serotonin receptors, which makes it a potential candidate for the development of novel antidepressant and anxiolytic drugs. Additionally, it exhibits anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide. Firstly, further studies are needed to determine its potential application in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine its potential application in the treatment of various neurodegenerative disorders such as Alzheimer's disease. Furthermore, the development of novel drugs based on the chemical structure of this compound is a potential future direction for the research on this compound.
合成法
The synthesis of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-propionylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential application in various research areas. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-8-17-9-11-18(12-10-17)15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSXYAIBDMFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5308236.png)


![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308255.png)
![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5308266.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)

![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)

![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)